2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Dimethylphenyl and isoxazole substituents : These groups enhance the compound's pharmacological profile.
The molecular formula is C18H20N4O2, with a molecular weight of 324.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit enzyme activity by binding to the active site, while substituents like the isoxazole group may enhance binding affinity and metabolic stability. This dual action can modulate various biological pathways, leading to potential therapeutic effects.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies : The compound demonstrated potent cytotoxicity against various cancer cell lines. For example, IC50 values have been reported as low as 0.39 μM against MCF-7 breast cancer cells .
- Mechanistic studies : These studies suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, particularly at the S phase. This was evidenced by increased levels of apoptotic markers such as caspase-3 in treated cells .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines are known for their:
- Antibacterial and antifungal activities : Exhibiting broad-spectrum efficacy against various pathogens .
- Anti-inflammatory effects : Some derivatives have been identified as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases .
- Neuroprotective properties : Certain compounds have shown potential in protecting neuronal cells from damage .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. The compound exhibited a selectivity ratio ranging from 0.7 to 39 at the GI50 level, with significant activity against leukemia cells. The mechanism involved cell cycle arrest and apoptosis induction .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives had superior edema inhibition percentages compared to standard treatments like celecoxib. This highlights their potential use in managing inflammatory conditions .
Study 3: Neuroprotective Effects
Research has also pointed towards neuroprotective effects associated with pyrazolo[3,4-d]pyrimidines. These compounds potentially protect against neurodegeneration by modulating oxidative stress pathways and inhibiting neuronal apoptosis .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (μM) | Target/Mechanism |
---|---|---|---|
Compound A | Anticancer | 0.39 | MCF-7 cell line (apoptosis) |
Compound B | Anti-inflammatory | N/A | COX-2 inhibition |
Compound C | Neuroprotective | N/A | Oxidative stress modulation |
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-4-5-15(12(2)6-11)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-13(3)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPVZFIMLCWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。